
N-benzyl-5-chloropyrazine-2-carboxamide
Overview
Description
N-benzyl-5-chloropyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloropyrazine-2-carboxamide typically involves the condensation of 5-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxide derivatives and amine derivatives, respectively.
Scientific Research Applications
Synthesis and Structural Characteristics
N-benzyl-5-chloropyrazine-2-carboxamide can be synthesized through aminolysis reactions involving substituted pyrazinecarboxylic acid chlorides and benzylamines. The introduction of the benzyl group and the chlorine atom at the 5-position of the pyrazine ring are crucial for enhancing biological activity. The compound's structure allows for various substitutions that can influence its lipophilicity and biological efficacy.
Antimycobacterial Activity
One of the most notable applications of this compound is its antimycobacterial activity . Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, studies have shown that derivatives of N-benzylpyrazine-2-carboxamides demonstrate minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against Mtb strains .
Table 1: Antimycobacterial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 6.25 | Mtb H37Rv |
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mtb H37Rv |
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 12.5 | Mtb H37Rv |
This compound has been found to be comparable to the standard drug pyrazinamide (PZA), particularly against resistant strains, highlighting its potential as a lead compound for further development .
Antifungal and Antibacterial Activities
In addition to its antimycobacterial properties, this compound has shown antifungal activity against strains such as Trichophyton mentagrophytes and antibacterial effects against various Gram-positive bacteria . The structure-activity relationship studies indicate that modifications on the benzyl moiety can significantly affect the compound's efficacy.
Table 2: Antifungal and Antibacterial Activity
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 15.62 | Staphylococcus aureus |
N-benzyl-3-chloro-pyrazine-2-carboxamide | 7.81 | Staphylococcus epidermidis |
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound derivatives. Studies suggest that increasing lipophilicity through alkyl substitutions enhances antimycobacterial activity, while specific substituents on the benzyl group can modulate both potency and selectivity against target pathogens .
Lipophilicity Considerations
The lipophilicity of these compounds plays a significant role in their absorption and distribution within biological systems. Compounds with higher log P values generally exhibit better membrane permeability, which is essential for effective drug action against intracellular pathogens like Mtb .
Case Studies
Several studies have documented the promising results of this compound in vitro:
- Study on Mycobacterial Strains : A series of derivatives were tested against multiple strains of Mtb, with several compounds demonstrating MIC values comparable to existing treatments, indicating their potential as new therapeutic agents .
- Cytotoxicity Assessments : In vitro cytotoxicity tests showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as safe antimycobacterial agents .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target enzymes in Mtb, aiding in the rational design of more potent derivatives .
Mechanism of Action
The mechanism of action of N-benzyl-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to its ability to inhibit the enoyl-ACP-reductase enzyme in Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids essential for the bacterial cell wall . The compound’s antimicrobial properties are also linked to its ability to interfere with bacterial DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-chloropyrazine-2-carboxamide
- N-benzyl-6-chloropyrazine-2-carboxamide
- N-benzyl-5-tert-butylpyrazine-2-carboxamide
Uniqueness
N-benzyl-5-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency against certain bacterial strains and has a different spectrum of activity .
Biological Activity
N-benzyl-5-chloropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including mycobacteria. This article summarizes the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloropyrazine-2-carboxylic acid derivatives with benzylamine under controlled conditions. The resulting compounds are then purified and characterized using spectroscopic techniques such as IR and NMR to confirm their structures .
Antimycobacterial Activity
This compound has been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. The minimal inhibitory concentration (MIC) values have been reported to vary significantly among different derivatives:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 12.5 - 25 | Mtb |
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 3.13 | M. kansasii |
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 6.25 | M. kansasii |
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mtb |
These results indicate that while N-benzyl derivatives exhibit moderate activity, certain modifications can enhance their efficacy significantly .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substituent Effects : The presence of different substituents on the benzyl moiety affects lipophilicity and ultimately the antimicrobial activity. For instance, alkyl substitutions generally increase activity against mycobacterial strains due to improved membrane permeability.
- Position of Chlorine : The position of chlorine substitution on the pyrazine ring also plays a crucial role; compounds with chlorine at different positions exhibit varying levels of activity against Mtb and other strains .
- Comparison with Other Derivatives : Studies have shown that N-benzyl derivatives tend to have lower antimycobacterial activity compared to their N-phenyl counterparts, indicating that the benzyl group may not be as effective as other substituents in enhancing biological activity .
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that some derivatives of this compound possess favorable selectivity indexes (SI), indicating low toxicity towards human cell lines. For example, certain derivatives demonstrated IC50 values in the hundreds of µM range, which suggests a potential for further development as therapeutic agents with minimal side effects .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Mycobacterium tuberculosis : A series of substituted N-benzylpyrazine derivatives were tested against Mtb, with some showing MIC values comparable to first-line treatments like pyrazinamide (PZA). Notably, compounds with longer alkyl chains exhibited enhanced activity .
- Activity Against Drug-resistant Strains : Certain derivatives have shown promising results against drug-resistant strains of mycobacteria, including Mycobacterium kansasii, which is naturally resistant to PZA. This highlights their potential as alternatives in tuberculosis therapy .
Properties
IUPAC Name |
N-benzyl-5-chloropyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-14-10(7-15-11)12(17)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZUOVLQJHTYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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